molecular formula C8HBr3F4N2 B13773441 Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- CAS No. 89427-29-2

Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-

Cat. No.: B13773441
CAS No.: 89427-29-2
M. Wt: 440.81 g/mol
InChI Key: YSHGDPHOIXCXIN-UHFFFAOYSA-N
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Description

Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:

    Fluorination: Introduction of the fluorine atom at the 6th position.

    Bromination: Sequential bromination at the 4th, 5th, and 7th positions.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.

These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .

Industrial Production Methods

Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .

Scientific Research Applications

Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-
  • Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
  • 2-(Trifluoromethyl)imidazoles

Uniqueness

The unique combination of fluorine, bromine, and trifluoromethyl groups in 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole distinguishes it from other similar compounds. These substituents enhance its chemical stability, reactivity, and potential biological activity .

Properties

CAS No.

89427-29-2

Molecular Formula

C8HBr3F4N2

Molecular Weight

440.81 g/mol

IUPAC Name

4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17)

InChI Key

YSHGDPHOIXCXIN-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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